![molecular formula C19H24N4O B7715738 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, also known as MPQP, is a novel compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPQP is a pyrazoloquinoline derivative that has been synthesized using a multistep synthetic route and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is not fully understood, but it is believed to act on specific receptors in the brain, including adenosine A2A and dopamine D3 receptors. N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor behavior.
Biochemical and Physiological Effects
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to improve cognitive function, reduce motor deficits, and enhance synaptic plasticity. N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide's advantages for lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its complex synthesis process, which may limit its availability for large-scale experiments, and its unknown long-term effects on human health.
Direcciones Futuras
For N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide research include further preclinical studies to elucidate its mechanism of action, optimization of its synthesis process to improve yield and purity, and clinical trials to evaluate its safety and efficacy in humans. N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide's potential applications in drug development and neuroscience make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide involves a multistep process that includes the preparation of the pyrazoloquinoline intermediate, followed by the introduction of the propyl and pentanamide groups. The final product is obtained through purification and characterization techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been optimized to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide's ability to cross the blood-brain barrier and its selective binding affinity for specific receptors in the brain make it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-6-7-17(24)21-18-15-12-14-9-8-13(3)11-16(14)20-19(15)23(22-18)10-5-2/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNDFHURQQPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

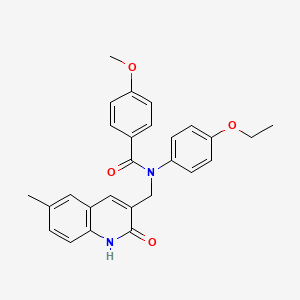
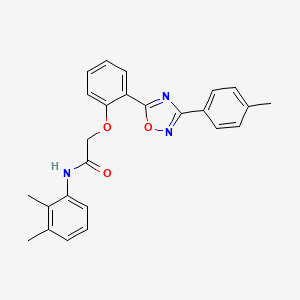
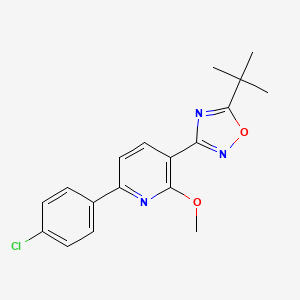
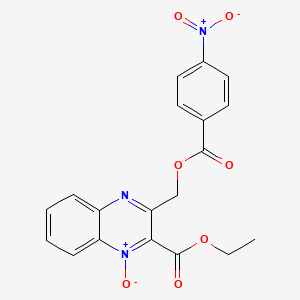
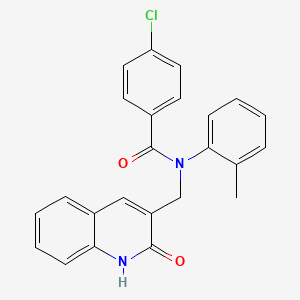
![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)
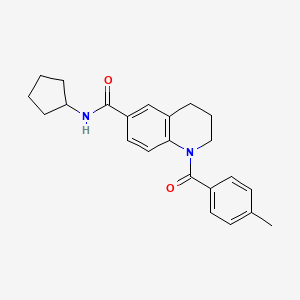
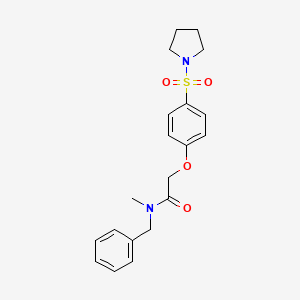
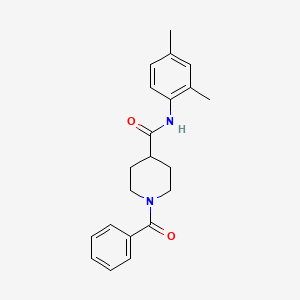
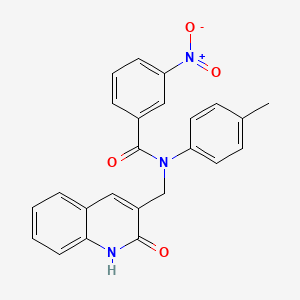
![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
